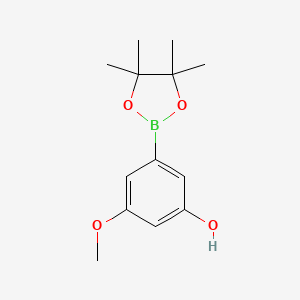

3-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)苯酚

描述

The compound "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy and phenol groups, which can provide insights into the chemical behavior and properties that might be expected from the compound . For instance, methoxy groups are known to influence the electronic properties of phenolic compounds, which can be inferred from the studies on similar molecules .

Synthesis Analysis

The synthesis of related compounds typically involves reactions such as azo-coupling or condensation reactions between an aldehyde and an amine . These methods could potentially be adapted for the synthesis of "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" by choosing appropriate starting materials and reaction conditions that would introduce the tetramethyl-dioxaborolan-2-yl group to the phenol core.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and phenol groups has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies provide detailed information on the geometry and electronic structure of the molecules, which can be used to predict the structure of "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol". The presence of a dioxaborolan-2-yl group would likely influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds with methoxy groups can be quite diverse. For example, azo-coupling reactions are used to synthesize azo derivatives of methoxyphenols . The reactivity of the tetramethyl-dioxaborolan-2-yl group in the target compound could be inferred from the behavior of similar groups in related compounds, such as the dioxaphospholane ring used in phosphitylation reactions . This suggests that the boron-containing group in the target compound might be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and related compounds have been studied using various spectroscopic and computational methods . These compounds often exhibit specific absorption in the UV-Vis spectrum and may show fluorescence . The introduction of a tetramethyl-dioxaborolan-2-yl group would likely alter these properties, potentially affecting the compound's solubility, melting point, and stability. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, have been calculated for similar compounds, which can provide a basis for understanding the electronic properties of the target compound .

科学研究应用

合成与结构分析

类似于3-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)苯酚的化合物被合成和分析,以了解其在创建更复杂的化学结构中的潜力。例如,已经探索了相关化合物的合成、晶体结构和DFT研究,突出了它们在苯环硼酸酯中间体制备中的应用。这些化合物已通过取代反应获得,并使用FTIR、NMR光谱、质谱和X射线衍射进行分析,其分子结构通过DFT计算进一步确认(Huang 等人,2021)。

化学性质分析

这些化合物的物理化学性质也是一个关注点。已经对它们的分子静电势和前沿分子轨道进行了研究,揭示了它们在化学行为和在进一步合成过程中的潜在应用的见解(Huang 等人,2021)。

在聚合物合成中的潜力

另一种应用是在含硼酞嗪-1(2H)-酮和苯并[b][1,4]恶嗪衍生物的设计和合成中。这些化合物含有硼酸酯官能团,正在评估其生物活性,表明它们在创建具有潜在医学应用的新材料中很有用(Das 等人,2011)。

水解稳定性和细胞保护的改善

进一步的研究重点是改性前螯合剂(如BSIH),以增强水解稳定性和提高对氧化应激的细胞保护作用。通过结合硼酸酯基团,这些化合物可以在氧化应激下有条件地靶向细胞中的铁螯合,提供一种减轻铁催化的氧化损伤的新方法(Wang & Franz, 2018)。

作用机制

Target of Action

Similar compounds, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various biochemical entities .

Mode of Action

It is known that similar compounds are used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Biochemical Pathways

The compound may be involved in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, which can be exploited in various applications .

Pharmacokinetics

Similar compounds are known to be sensitive to moisture , which may affect their bioavailability.

Result of Action

The compound can be utilized in the synthesis of various organic compounds via the Suzuki-Miyaura cross-coupling reaction . For instance, it can be used to prepare ethylidenedihydroindolones, potential neoplastic agents, and 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives, which can serve as scaffolds to prepare

安全和危害

未来方向

Boronic acid compounds have a wide range of applications in pharmacy and biology . They are not only an important intermediate in organic synthesis, but also used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

属性

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAYVXOPUWTCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

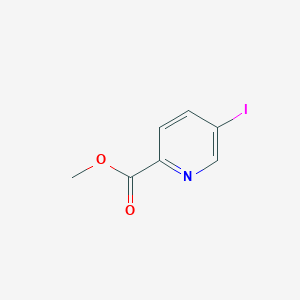

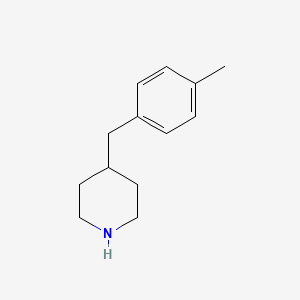

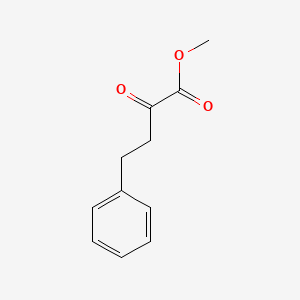

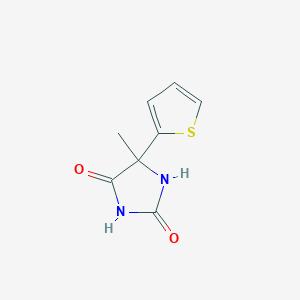

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

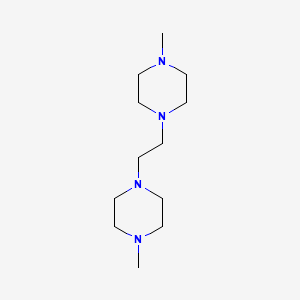

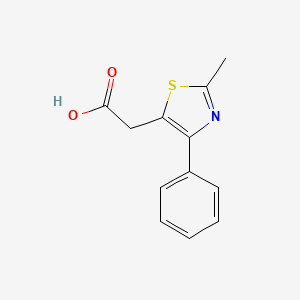

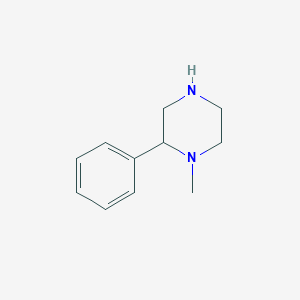

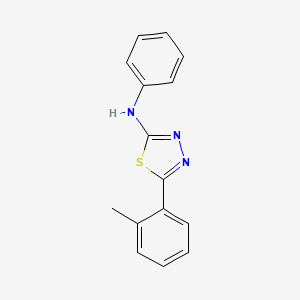

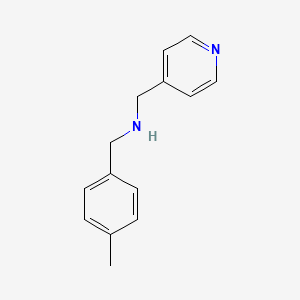

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)

![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)

![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)